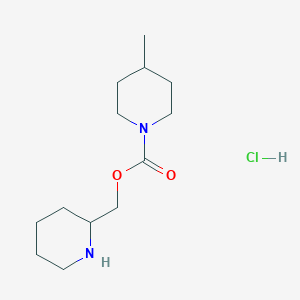

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

Descripción general

Descripción

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxylate group and a hydrochloride salt, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as high yields, short reaction times, and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines with different substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research has highlighted the potential of piperidine derivatives, including piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride, as antiviral agents targeting HIV. The CD4 binding site on HIV-1 gp120 is a validated target for drug development, and modifications to piperidine structures have shown promise in enhancing antiviral properties against HIV entry inhibitors .

1.2 Cancer Therapy

Piperidine derivatives have been explored for their anticancer activities. A study demonstrated that certain piperidine-based compounds exhibit cytotoxic effects against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The three-dimensional structures of these compounds facilitate better interactions with protein binding sites, indicating their potential as anticancer agents .

1.3 Alzheimer’s Disease Treatment

Piperidine compounds are also being investigated for their role in treating Alzheimer’s disease. Specifically, this compound may enhance the pharmacokinetic properties of drugs targeting cholinesterase enzymes, which are crucial for cognitive function. Studies have shown that modifications to piperidine structures can improve brain exposure and efficacy against neurodegenerative diseases .

Synthesis and Chemical Properties

2.1 Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions including transfer hydrogenation and acylation processes. For instance, starting from piperidine-4-carboxylic acid, the conversion to 1-methylpiperidine derivatives is facilitated under specific catalytic conditions such as palladium on charcoal .

2.2 Chemical Stability and Formulation

The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for pharmaceutical formulations. The ability to create various polymorphs can also influence the bioavailability and therapeutic effectiveness of the compound in clinical settings .

Case Studies

Mecanismo De Acción

The mechanism of action of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act on cell membranes, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A compound with potential anticancer activity.

Matrine: Known for its antiproliferative effects on cancer cells.

Berberine: Exhibits antimicrobial and antidiabetic properties.

Tetrandine: Used for its anti-inflammatory and antimalarial activities.

Uniqueness

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound characterized by its complex structure, which includes a piperidine ring and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the carboxylate group enhances its chemical reactivity, making it a versatile candidate for various modifications. The structural complexity allows for the development of diverse derivatives that can exhibit unique biological properties.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

- Binding Affinity : Studies have demonstrated that this compound interacts with various biological targets, showing significant binding affinity which is crucial for its pharmacological effects.

- Inhibitory Effects : It has been noted for its inhibitory effects on specific enzymes and receptors, which are essential for various physiological processes. For instance, it has been evaluated for its potential as an inhibitor in pathways related to inflammation and cell death .

In Vitro Studies

Several in vitro studies have focused on the pharmacological screening of derivatives related to this compound. For example, modifications to the compound have led to enhanced anti-inflammatory properties, with specific derivatives demonstrating up to 35% inhibition of pyroptosis at concentrations around 10 µM .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activities associated with this compound. The following table summarizes key characteristics and unique features of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperidin-4-ylmethyl piperidine-1-carboxylate | Different substituent on nitrogen | Varies in biological activity |

| Piperidin-2-methylpiperidine-1-carboxylate | Methyl group substitution | Alters pharmacokinetics |

| Piperidin-3-methylpiperidine-1-carboxylate | Methyl group at another position | Different receptor interactions |

This table illustrates how slight variations in structure can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug development.

Pharmacological Applications

The compound's versatility extends to various pharmacological applications, including:

- Anticancer Activity : Preliminary studies have indicated potential antiproliferative effects against certain cancer cell lines, suggesting a pathway for further development as an anticancer agent .

- Neuroprotective Effects : There is ongoing research into its neuroprotective properties, particularly regarding its ability to inhibit viral replication in neurotropic alphaviruses .

Future Directions

Continued research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Optimization of Derivatives : Developing new derivatives with enhanced potency and selectivity for specific targets.

Propiedades

IUPAC Name |

piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPJKWQMHBOYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-68-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-methyl-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.